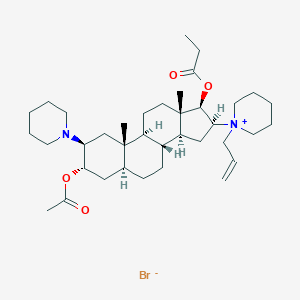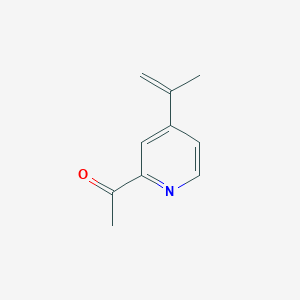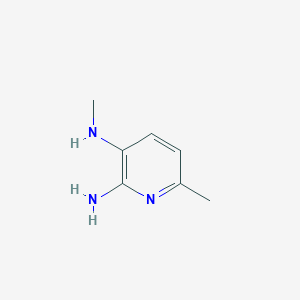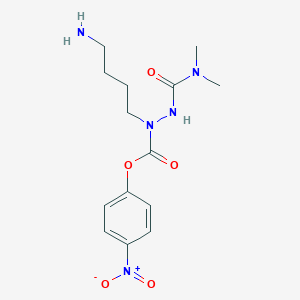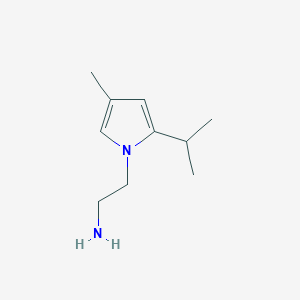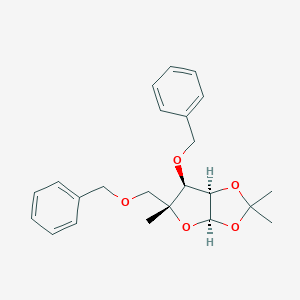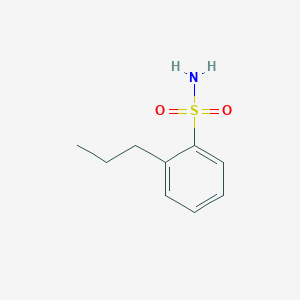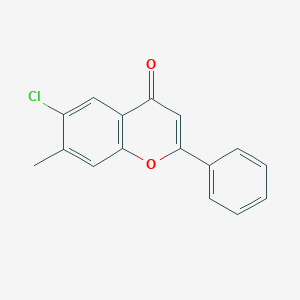
6-Chloro-7-methylflavone
Übersicht
Beschreibung
6-Chloro-7-methylflavone is a chemical compound with a molecular weight of 270.71 . It is white to light beige in color and appears as a crystalline powder . It has potential anti-inflammatory properties and may act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Molecular Structure Analysis
The molecular formula of 6-Chloro-7-methylflavone is C16H11ClO2 . The InChI code for the compound is 1S/C16H11ClO2/c1-10-7-16-12 (8-13 (10)17)14 (18)9-15 (19-16)11-5-3-2-4-6-11/h2-9H,1H3 .Physical And Chemical Properties Analysis
6-Chloro-7-methylflavone has a melting point of 178-180 °C (lit.) . It is white to light beige in color and appears as a crystalline powder .Wissenschaftliche Forschungsanwendungen
Positive Modulation of GABA Receptors
6-Chloro-7-methylflavone has been explored for its role in modulating gamma-aminobutyric acid (GABA) receptors. Studies have shown that compounds like 6-methylflavone, which is structurally similar to 6-Chloro-7-methylflavone, act as positive allosteric modulators of GABA receptors. These studies suggest that 6-methylflavone enhances the response to GABA at specific receptor subtypes without being mediated via high-affinity benzodiazepine sites. This property could have implications in the development of new therapeutic agents for neurological conditions (Hall, Chebib, Hanrahan, & Johnston, 2004).
Chemical Reaction with Thionyl and Sulphuryl Chlorides
Research into the chemical properties of substituted flavones, such as 6-methyl- and 7-methoxyflavones, reveals how these compounds react with thionyl and sulphuryl chlorides. This information is vital for understanding the chemical behavior and potential applications of flavones in various fields, including pharmaceuticals and material science (Merchant & Rege, 1971).
Interaction with Benzodiazepine Binding Sites
6-Chloro-3′-nitroflavone, a derivative of 6-Chloro-7-methylflavone, has been studied for its interaction with the benzodiazepine binding sites of the GABAA receptor. This compound showed antagonistic properties, blocking the potentiation exerted by diazepam on GABA-activated chloride currents. This suggests potential applications in studying receptor dynamics and drug development (Viola et al., 2000).
Synthesis and Biological Evaluation of Derivatives
The synthesis of derivatives like 1,3-benzoxazine compounds containing the flavone moiety has been explored for their potential anticancer properties. These compounds have been evaluated against human breast cancer cell lines, indicating the potential for 6-Chloro-7-methylflavone derivatives in cancer research (Garg et al., 2013).
Anticancer Activity in Leukemia Cells
Certain 6-C-methyl flavonoids derived from Pinus densata, related to 6-Chloro-7-methylflavone, have demonstrated the ability to inhibit the proliferation and promote apoptosis in human leukemia cell lines. These findings open up possibilities for the use of 6-Chloro-7-methylflavone and its derivatives in the development of anticancer agents (Yue et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-chloro-7-methyl-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c1-10-7-16-12(8-13(10)17)14(18)9-15(19-16)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEURAPSJJCDACA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344567 | |
| Record name | 6-Chloro-7-methylflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-methylflavone | |
CAS RN |
147919-60-6 | |
| Record name | 6-Chloro-7-methylflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B114917.png)
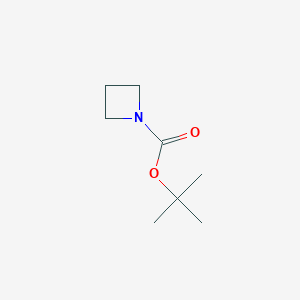
![8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione](/img/structure/B114927.png)
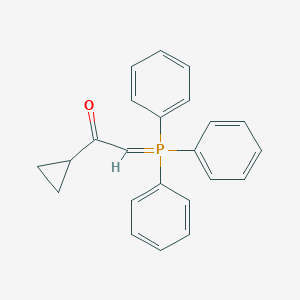
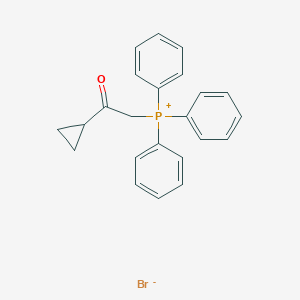
![tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B114931.png)
![N-[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide](/img/structure/B114936.png)
